Fmoc-Asn-Pro-Val-PABC-PNP
Description
Evolution of Peptide-Based Prodrug and Probe Design Strategies
Early prodrug strategies often relied on simple hydrolysis to release an active compound. However, the quest for greater specificity has led to the development of systems that respond to the unique biochemical environment of a target tissue, such as the presence of specific enzymes. This has given rise to enzyme-activatable prodrugs and probes, which offer a higher degree of control over the release of a payload.
Significance of Enzyme-Directed Activation in Biochemical Research and Targeted Delivery Concepts
Enzyme-directed activation is a powerful strategy because many pathological conditions, such as cancer and inflammation, are characterized by the upregulation of specific proteases. By incorporating a peptide sequence that is a substrate for one of these enzymes, a conjugate can be designed to release its payload preferentially at the site of disease. This targeted approach can enhance therapeutic efficacy while minimizing off-target effects.
Contextualization of Fmoc-Asn-Pro-Val-PABC-PNP within Current Research Paradigms
This compound is a prime example of a sophisticated, multi-component system designed for controlled activation. It is considered a potent ADC (Antibody-Drug Conjugate) linker, a class of molecules used to connect an antibody to a cytotoxic drug. medchemexpress.com The strategic combination of its different chemical moieties allows for its synthesis, purification, and ultimately, its function as a cleavable linker.
The tripeptide sequence Asparagine-Proline-Valine (Asn-Pro-Val) is not arbitrary. Peptide sequences are crucial for the recognition and cleavage by specific proteases. For instance, the specificity of the Kex2 protease is highly dependent on the amino acid at the P2 position, with Asn and Val being among the residues that influence cleavage efficiency. nih.gov While the exact protease target for the Asn-Pro-Val sequence in this specific conjugate is not detailed in the provided information, the choice of this motif is based on established principles of protease-substrate interactions. The positioning of proline can also have significant effects, either favoring or hindering cleavage depending on its location within the recognition sequence. expasy.org
The p-Aminobenzyloxycarbonyl (PABC) group is a self-immolative linker, a critical component in many advanced prodrug and ADC designs. researchgate.netotago.ac.nz Once the adjacent peptide sequence is cleaved by a target enzyme, the PABC linker undergoes a spontaneous electronic cascade. google.comresearchgate.net This process, often a 1,4- or 1,6-elimination reaction, results in the release of the attached molecule and carbon dioxide. researchgate.netotago.ac.nzgoogle.com This "self-immolating" property ensures that the released payload is in its active, underivatized form. google.com The PABC linker has been successfully employed in numerous systems, including those targeting cathepsin B, a protease often overexpressed in tumors. otago.ac.nznih.gov
The p-Nitrophenyl (PNP) ester is an activated ester used in bioconjugation chemistry. rsc.orgrsc.orgresearchgate.net Its primary role is to facilitate the attachment of the entire linker-payload construct to a targeting moiety, such as an antibody. PNP esters are known for their favorable acylation kinetics and stability, making them effective synthons in the preparation of complex biomolecules. rsc.orgrsc.orgunimelb.edu.au While sometimes considered less reactive than other activated esters like N-hydroxysuccinimidyl (NHS) esters, PNP esters offer greater hydrolytic stability, which is advantageous during synthesis and purification. thieme-connect.com The p-nitrophenolate anion is an excellent leaving group, which drives the conjugation reaction forward.
The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus of the peptide. wikipedia.orgiris-biotech.de It is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile side-chain protecting groups. iris-biotech.deseplite.compeptide.com This means the Fmoc group can be removed with a mild base, typically piperidine (B6355638), without affecting other protecting groups on the peptide. wikipedia.orgseplite.com This selective deprotection is essential for the stepwise assembly of the peptide chain. The Fmoc group also has a strong UV absorbance, which allows for the convenient monitoring of the deprotection step during synthesis. seplite.com
Structure
2D Structure
Properties
Molecular Formula |
C43H44N6O11 |
|---|---|
Molecular Weight |
820.8 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C43H44N6O11/c1-25(2)38(40(52)45-27-15-13-26(14-16-27)23-59-43(55)60-29-19-17-28(18-20-29)49(56)57)47-39(51)36-12-7-21-48(36)41(53)35(22-37(44)50)46-42(54)58-24-34-32-10-5-3-8-30(32)31-9-4-6-11-33(31)34/h3-6,8-11,13-20,25,34-36,38H,7,12,21-24H2,1-2H3,(H2,44,50)(H,45,52)(H,46,54)(H,47,51)/t35-,36-,38-/m0/s1 |
InChI Key |
DPLPVEZINJBMHS-LYDQXETESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Fmoc Asn Pro Val Pabc Pnp
Solid-Phase Peptide Synthesis (SPPS) of the Asn-Pro-Val Motif
The synthesis of the peptide backbone, Asn-Pro-Val, is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. creative-peptides.com This method simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. thieme-connect.de
Optimization of Resin Selection and Coupling Reagents
The success of the SPPS of the Asn-Pro-Val sequence hinges on the careful selection of the solid support and the coupling reagents, especially given the challenging nature of the amino acids involved.
Resin Selection: The choice of resin depends on the desired C-terminal functionality of the cleaved peptide. For the synthesis of a peptide fragment that will later be coupled to the PABC linker in solution, a resin that yields a C-terminal carboxylic acid upon cleavage is required. Resins such as 2-chlorotrityl chloride (2-CTC) or Wang resin are suitable for this purpose.
Coupling Reagents: The Asn-Pro-Val sequence presents specific challenges that necessitate optimized coupling conditions.
Asparagine (Asn): The side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine nitrile during the carboxyl group activation step. nih.govscite.ai This side reaction can be minimized by using coupling reagents that have a lower propensity for causing dehydration or by employing side-chain protected Fmoc-Asn(Trt)-OH.
Proline (Pro): As a secondary amino acid, proline's N-terminus is less reactive, which can lead to incomplete coupling reactions. Furthermore, peptides containing proline can exhibit cis-trans isomerism, which may affect peptide conformation and purification. researchgate.net
Valine (Val): This β-branched amino acid is sterically hindered, which can slow down the coupling kinetics and lead to incomplete reactions. americanpeptidesociety.org
To overcome these hurdles, highly efficient coupling reagents are employed. A combination of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) is common. For more challenging couplings, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred due to their high reactivity and ability to suppress racemization. researchgate.netacs.org
Table 1: Comparison of Coupling Reagents for Asn-Pro-Val Synthesis
globalresearchonline.netacs.orgcreative-peptides.comresearchgate.net| Coupling Reagent Cocktail | Advantages | Considerations for Asn-Pro-Val | Reference |
|---|---|---|---|
| DIC / HOBt | Cost-effective, low racemization with HOBt. | May be slow for hindered Val coupling; risk of Asn dehydration. | |
| DIC / OxymaPure | Higher reactivity than HOBt, safer (non-explosive). | Good alternative to HOBt-based methods, improves coupling efficiency. | |
| HBTU / HOBt | Widely used, high coupling efficiency. | Effective for most couplings, but HATU is often superior for hindered residues. | |
| HATU / HOAt | Highly reactive, excellent for sterically hindered couplings (like Val) and reduces racemization. | Considered one of the most effective reagents for difficult sequences. Mitigates issues with both Pro and Val. |
Monitoring of Peptide Chain Elongation and Deprotection Strategies
Each cycle in SPPS consists of two main steps: the deprotection of the N-terminal Fmoc group and the coupling of the next amino acid. bachem.com
Deprotection: The Fmoc group is reliably removed using a solution of a secondary amine base, typically 20-40% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).
Monitoring Strategies: Ensuring that both the deprotection and coupling steps proceed to completion is critical for obtaining a high-purity final product.
UV-Vis Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. By monitoring the absorbance of the deprotection solution in real-time, the completion of the reaction can be confirmed quantitatively. vapourtec.com
Qualitative Colorimetric Tests: The Kaiser test is widely used to detect the presence of free primary amines on the resin. A positive test (blue bead color) indicates a successful deprotection step. However, this test does not work for the secondary amine of proline after it has been coupled. In this case, a chloranil (B122849) test can be used to confirm the presence of the secondary amine.
Resin Swelling: Advanced automated synthesizers can monitor changes in resin volume or flow pressure. rsc.orgresearchgate.net An increase in resin volume during coupling indicates successful peptide chain elongation, while resin shrinking can signal aggregation issues. rsc.org
Synthesis of the p-Aminobenzyloxycarbonyl (PABC) Linker Precursors
The PABC linker is a critical component that functions as a self-immolative spacer. nih.gov Following enzymatic or chemical cleavage of the peptide sequence, the PABC linker undergoes a 1,6-elimination reaction to release the attached payload in its unmodified form. nih.govnih.gov
Functionalization Approaches for PABC Scaffold Construction
The synthesis of the PABC scaffold typically begins with either 4-nitrobenzyl alcohol or 4-aminobenzyl alcohol. The choice of starting material dictates the synthetic strategy, particularly the protection scheme.
A common route involves the use of 4-nitrobenzyl alcohol. The benzylic hydroxyl group can be functionalized first, for instance, by reacting it with an activating agent that will later form the carbonate linkage. The nitro group is then reduced to an aniline (B41778) (amino group) in a subsequent step. This approach avoids the need to protect the more reactive amino group. An alternative strategy starts with 4-aminobenzyl alcohol, where the amino group must first be protected (e.g., with a Boc group) before the hydroxyl group is modified.
Preparation of the p-Nitrophenyl (PNP) Ester Component
The p-nitrophenyl (PNP) group serves as an activated ester. This functionality makes the linker reactive toward nucleophilic groups (such as an amine or hydroxyl) on a payload molecule, facilitating the final conjugation step. The PNP ester provides a good balance of reactivity and stability for this purpose. nih.gov
The preparation of the PNP ester is typically achieved by reacting the hydroxyl group of the PABC precursor with a p-nitrophenyl-based activating agent. The most common reagent for this transformation is p-nitrophenyl chloroformate (PNP-Cl). The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. Alternatively, bis(p-nitrophenyl) carbonate can be used. researchgate.netresearchgate.net
The final assembly of Fmoc-Asn-Pro-Val-PABC-PNP involves coupling the purified tripeptide, which has a free N-terminus and a C-terminal carboxylic acid, to the amino group of the PABC-PNP linker component. This step is typically performed in solution using standard peptide coupling reagents as described in section 2.1.1.
Synthesis of p-Nitrophenol Derivatives for Ester Formation
The p-nitrophenyl (PNP) ester is a critical component of the this compound linker, serving as an activated group for the eventual coupling to a target molecule. The synthesis of PNP esters typically involves the reaction of a carboxylic acid with p-nitrophenol. wikipedia.org In the context of Fmoc-Asn-Pro-Val-PABC, the carboxylic acid is located on the PABC (p-aminobenzyl alcohol) moiety.
The formation of the PNP ester is generally achieved through esterification of the carboxylic acid with p-nitrophenol. rsc.org This reaction enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by an amine group during conjugation. The use of p-nitrophenol is advantageous due to its ability to form crystalline and stable activated esters. rsc.orgpublish.csiro.au The resulting p-nitrophenol is a good leaving group, which promotes efficient amide bond formation.
Several methods can be employed for the synthesis of p-nitrophenyl esters. A common approach involves the use of coupling agents to facilitate the reaction between the carboxylic acid and p-nitrophenol. The selection of the appropriate method and reaction conditions is crucial to ensure high yield and purity of the final PNP ester.
Activation Strategies for Carboxylic Acids Leading to PNP Esters
The activation of the carboxylic acid is a key step in the formation of PNP esters. This activation is necessary to overcome the relatively low reactivity of the carboxylic acid itself. Various activating agents and strategies have been developed for this purpose.
One of the most widely used methods is the in situ activation of the carboxylic acid. This can be achieved using carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of p-nitrophenol. sci-hub.se However, the use of DCC can sometimes lead to the formation of N-acylurea byproducts, which can complicate purification.
Alternative activation methods include the use of mixed carbonic anhydrides. publish.csiro.aupublish.csiro.au This involves reacting the carboxylic acid with a chloroformate, such as ethyl chloroformate, to form a mixed anhydride, which then readily reacts with p-nitrophenol. researchgate.net This method can offer advantages in terms of reaction cleanliness and yield.
Other activating agents that have been successfully employed include:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rsc.org
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) google.com
COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) rsc.org
The choice of activation strategy often depends on the specific characteristics of the peptide and linker moieties, including their solubility and potential for side reactions.
Table 1: Common Activating Agents for PNP Ester Formation
| Activating Agent | Description | Advantages |
| DCC (N,N'-dicyclohexylcarbodiimide) | A widely used carbodiimide coupling agent. | Readily available and effective. |
| Mixed Carbonic Anhydrides | Formed from the reaction of a carboxylic acid with a chloroformate. researchgate.net | Often leads to cleaner reactions and good yields. publish.csiro.aupublish.csiro.au |
| HATU/HBTU | Uronium-based coupling reagents. | High coupling efficiency and reduced side reactions. rsc.orggoogle.com |
| COMU | A third-generation uronium-type coupling reagent. rsc.org | High solubility and efficiency, even for difficult couplings. rsc.org |
Conjugation Strategies for the Assembly of this compound
The assembly of the full this compound conjugate requires the sequential connection of the peptide, linker, and the activated ester. This process can be approached in a stepwise manner, carefully controlling each coupling reaction to ensure the desired product is formed.
Stepwise Ligation of Peptide, Linker, and Ester Moieties
The synthesis typically begins with the solid-phase peptide synthesis (SPPS) of the Fmoc-Asn-Pro-Val peptide sequence. researchgate.net The Fmoc/tBu strategy is commonly employed for this purpose. acs.org This involves the sequential addition of Fmoc-protected amino acids to a solid support, with the side chains protected by tert-butyl (tBu) based groups. luxembourg-bio.com
Once the peptide sequence is assembled, the PABC linker is introduced. This is often done by coupling p-aminobenzyl alcohol (PABOH) to the C-terminus of the peptide. rsc.org Following the attachment of the PABC linker, the terminal hydroxyl group of the PABC moiety is oxidized to a carboxylic acid.
Finally, the PNP ester is formed by activating the carboxylic acid on the PABC linker and reacting it with p-nitrophenol, as described in the previous sections. wikipedia.org This stepwise approach allows for the purification of intermediates at each stage, ensuring the final product is of high purity. annualreviews.org
Chemo- and Regioselective Coupling Methodologies
Throughout the synthesis of this compound, chemo- and regioselectivity are of paramount importance to avoid the formation of undesired byproducts.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of other, similar functional groups. oup.com For instance, during the coupling of the PABC linker, the reaction must selectively occur at the C-terminus of the peptide without affecting the side chains of the amino acids. The use of orthogonal protecting groups in SPPS is a key strategy to achieve this. researchgate.net
Regioselectivity is the preference for a reaction to occur at a specific position or region of a molecule. nih.gov In the context of this synthesis, an example is the specific activation of the carboxylic acid on the PABC linker for PNP ester formation, without affecting any other carboxylic acid groups that might be present in the peptide sequence.
Modern ligation techniques, such as native chemical ligation (NCL), have revolutionized the synthesis of complex peptides and proteins by offering high levels of chemo- and regioselectivity. nih.govnih.gov While not directly applied in the standard synthesis of this specific linker, the principles of these methods, which involve the chemoselective reaction between unprotected peptide fragments, underscore the importance of selective coupling in complex molecule synthesis. oup.comethz.ch
Purification and Isolation Techniques for Complex Peptide Conjugates
The purification of the final this compound conjugate, as well as the intermediates, is a critical step to ensure the final product is of high quality and free from impurities. Given the complexity of the molecule, a combination of purification techniques is often necessary.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification. acs.orgmdpi.com Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for peptide separation. waters.combio-works.com This technique separates molecules based on their hydrophobicity. By carefully selecting the column, mobile phase, and gradient conditions, it is possible to separate the target conjugate from closely related impurities, such as deletion sequences or incompletely reacted fragments. waters.com
Solid-Phase Extraction (SPE) can be used as a preliminary purification step to remove excess reagents and some impurities before final purification by HPLC. mdpi.com This can help to improve the efficiency and resolution of the subsequent HPLC separation.
Ion-Exchange Chromatography (IEX) can also be an effective purification method, particularly for charged peptides. waters.combio-works.com This technique separates molecules based on their net charge and can be used as an orthogonal purification step to RP-HPLC to remove impurities that have similar hydrophobicities to the target compound. bio-works.com
For very complex mixtures, two-dimensional separation methods, combining different chromatographic techniques, can be employed to achieve the desired level of purity. mdpi.com
Table 2: Purification Techniques for Peptide Conjugates
| Technique | Principle of Separation | Application in this compound Synthesis |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary method for purifying the final conjugate and intermediates. waters.combio-works.com |
| Solid-Phase Extraction (SPE) | Adsorption | Pre-purification to remove excess reagents and some impurities. mdpi.com |
| Ion-Exchange Chromatography (IEX) | Net Charge | Orthogonal purification method to remove charged impurities. waters.combio-works.com |
Molecular Recognition and Enzymatic Hydrolysis Mechanisms of Fmoc Asn Pro Val Pabc Pnp
Investigation of Enzyme Substrate Specificity for the Asn-Pro-Val Sequence
The tripeptide sequence Asparagine-Proline-Valine (Asn-Pro-Val) serves as the recognition motif for specific proteases. The selection of this sequence is critical for ensuring that the cleavage of the linker and subsequent drug release occur at the desired site, often within a target cell or tissue where the specific protease is overexpressed.
Identification of Cognate Proteases and Their Active Site Characteristics
The Asn-Pro-Val sequence is a substrate for certain proteases, and its recognition is determined by the specific amino acid residues and their arrangement.
Proline's Influence: The presence of proline significantly influences the peptide's conformation, creating a rigid structure that is recognized by specific proteases known as post-proline cleaving enzymes (PPCEs). nih.gov These enzymes have active sites that can accommodate the unique kink introduced by the proline residue. nih.gov
Valine at P1: The valine (Val) at the P1 position, adjacent to the PABC linker, is a classic recognition site for elastase-type proteases, which prefer aliphatic amino acids like valine, alanine, and isoleucine at this position. frontiersin.org Cathepsin B, a lysosomal cysteine protease, is also known to cleave linkers with valine at the P1 position, such as the well-studied Val-Cit and Val-Ala dipeptides. mdpi.comcam.ac.uk The active site of cathepsin B has a hydrophobic S2 pocket that can accommodate the valine side chain. hzdr.de
Potential Cleaving Proteases: Based on the peptide sequence, potential cognate proteases could include members of the cathepsin family (specifically Cathepsin B), and potentially other serine proteases with elastase-like specificity that are found in specific cellular compartments or disease states. frontiersin.orgotago.ac.nz The exact protease would be determined by the biological context in which the compound is used. For instance, in the context of cancer therapy with ADCs, lysosomal proteases like Cathepsin B are common targets due to their high activity within cancer cells. mdpi.comnih.gov
Kinetic Analysis of Enzymatic Cleavage: Michaelis-Menten Parameters
The efficiency of the enzymatic cleavage of the Asn-Pro-Val sequence can be quantified using Michaelis-Menten kinetics, which describe the relationship between the substrate concentration and the reaction rate. nih.govnih.gov The key parameters are:
KM (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower KM value indicates a higher affinity of the enzyme for the substrate.
kcat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It reflects the catalytic efficiency of the enzyme.
Table 1: Representative Michaelis-Menten Parameters for Protease-Mediated Cleavage of Peptide Linkers (Illustrative Data)
| Protease | Peptide Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Cathepsin B | Z-Val-Cit-AMC | 25 | 1.5 | 60,000 |
| Cathepsin B | Z-Val-Ala-AMC | 150 | 0.8 | 5,300 |
| Legumain | Z-Ala-Ala-Asn-AMC | 50 | 2.1 | 42,000 |
Note: This table presents illustrative data from studies on similar peptide substrates to provide a conceptual understanding of the kinetic parameters. Z represents a benzyloxycarbonyl protecting group, and AMC is a fluorogenic leaving group used for assay purposes.
Mechanistic Elucidation of PABC Self-Immolation Post-Enzymatic Cleavage
Following the enzymatic cleavage of the peptide sequence, the p-aminobenzyl carbamate (B1207046) (PABC) linker undergoes a spontaneous, self-immolative degradation. This is a critical step that ensures the traceless release of the payload. iris-biotech.de
Intramolecular Cyclization and Carbon Dioxide Expulsion Pathways
The self-immolation of the PABC linker is initiated by the enzymatic removal of the Asn-Pro-Val peptide, which exposes a free amine group on the PABC moiety. This triggers a cascade of electronic rearrangements:
1,6-Elimination: The newly formed para-amino group, being electron-donating, initiates a 1,6-elimination reaction. otago.ac.nzresearchgate.net The lone pair of electrons on the nitrogen atom pushes into the aromatic ring, leading to the cleavage of the bond connecting the benzylic carbon to the payload (in this case, the PNP ester). mdpi.comrsc.org
Formation of Aza-quinone Methide: This electronic cascade results in the formation of a highly reactive and unstable intermediate called an aza-quinone methide. rsc.org
Release of the Payload: The payload, which was attached to the benzylic carbon of the PABC linker, is released in its unmodified form.
Expulsion of Carbon Dioxide: The carbamate portion of the linker decomposes, releasing a molecule of carbon dioxide, which is a thermodynamically favorable process. rsc.org
Quenching of the Intermediate: The aza-quinone methide intermediate is quickly quenched by water to form p-aminobenzyl alcohol. rsc.org
This entire process is spontaneous and irreversible, driven by the formation of stable products like carbon dioxide and the released payload. rsc.org
Influence of Substituents on PABC Linker Stability and Release Kinetics
The stability of the PABC linker and the kinetics of the self-immolation process can be modulated by introducing substituents on the aromatic ring of the PABC moiety.
Electron-Donating Groups: The presence of electron-donating groups on the benzene (B151609) ring can accelerate the rate of 1,6-elimination by increasing the electron density on the ring and facilitating the electronic cascade. rsc.org
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups would be expected to slow down the self-immolation process by destabilizing the electron-rich transition state.
Steric Hindrance: The steric bulk of substituents near the cleavage site or the payload attachment point can also influence the kinetics of both enzymatic cleavage and self-immolation. iris-biotech.de For instance, bulky substituents might hinder the access of the protease to the scissile peptide bond or affect the conformational changes required for the 1,6-elimination.
Studies have shown that even subtle changes to the linker structure can have a significant impact on the rate of drug release, which is a critical parameter for the efficacy and safety of ADCs. preprints.orgiris-biotech.de
Role of the p-Nitrophenyl (PNP) Ester in Downstream Reactions or Signaling
In the context of the Fmoc-Asn-Pro-Val-PABC-PNP compound, the p-nitrophenyl (PNP) ester serves primarily as a good leaving group for the synthesis of the final drug conjugate. medchemexpress.com
Activation for Payload Conjugation: The PNP group activates the carbamate for nucleophilic attack by a drug molecule, typically containing an amine or hydroxyl group. iris-biotech.de The p-nitrophenolate anion is a stable leaving group, which facilitates the conjugation reaction.
Model for Payload Release: In experimental settings, the release of p-nitrophenol (PNP) can be easily monitored spectrophotometrically, making it a useful tool for studying the kinetics of enzymatic cleavage and self-immolation. nih.gov The appearance of the yellow p-nitrophenolate ion upon release provides a convenient and continuous assay.
Not a Signaling Molecule in this Context: While p-nitrophenyl-containing compounds are used in various biological assays, in this specific chemical structure, the PNP group is not intended to have a direct signaling role within a biological system. nih.govresearchgate.net Its primary function is as a chemical handle for synthesis and as a reporter group for in vitro characterization. In a therapeutic application, the PNP group would be replaced by the actual cytotoxic payload. researchgate.net
Hydrolytic Stability of the PNP Ester in Biological Milieus
The chemical stability of the p-nitrophenyl (PNP) ester within the this compound molecule is a critical factor influencing its utility and behavior in aqueous biological environments. Generally, p-nitrophenyl esters are known to be susceptible to spontaneous hydrolysis, a tendency that is enhanced in moderate alkaline conditions. una.ac.cr This inherent reactivity is due to p-nitrophenol being a good leaving group.
However, in the context of its application as a component of an antibody-drug conjugate (ADC) linker, the molecule is designed for notable stability in plasma. medchemexpress.commedchemexpress.comsigmaaldrich.com Linkers used in ADCs must remain intact in the bloodstream (pH ~7.4) to prevent premature release of a conjugated payload, which could lead to systemic toxicity. iris-biotech.de Research on the stability of various ester compounds in biological media, such as rat plasma and liver microsomes, reveals that their hydrolysis is not solely a matter of simple chemical breakdown. nih.govtandfonline.com Instead, it is often mediated by enzymatic activity, particularly from carboxylesterases (CES), which are abundant in these milieus. nih.gov The rate of this enzymatic hydrolysis is dependent on the specific structure of the ester. nih.govtandfonline.com
Therefore, while the PNP ester functional group is chemically reactive, its actual hydrolytic stability within the complex this compound structure in a biological setting is a balance between its intrinsic chemical lability and the specific enzymatic environment it encounters. The structure is engineered to favor stability in circulation, ensuring that the cleavage and subsequent payload release are triggered by specific enzymes at the target site rather than by non-specific hydrolysis in plasma. iris-biotech.deresearchgate.net
Utility of PNP Release as a Readout for Enzymatic Activity
The release of p-nitrophenol (PNP) from a substrate is a widely adopted and robust method for measuring enzyme activity in biochemical assays. ontosight.aicifor-icraf.org The principle of this assay lies in the chromogenic properties of the released p-nitrophenol. neb.com Upon hydrolysis of the PNP-ester bond by an enzyme, the liberated p-nitrophenol is converted to the p-nitrophenolate ion under neutral to alkaline pH conditions. una.ac.crontosight.ai This ion imparts a distinct yellow color to the solution, which exhibits a strong absorbance maximum around 405-410 nm. neb.comillinois.edu
This colorimetric signal allows for the direct, real-time, and quantitative measurement of enzymatic activity using spectrophotometry. ontosight.ainih.gov The advantages of this method are numerous: it is rapid, highly sensitive, and does not require radioactive materials. nih.gov The assay can be used to determine key enzymatic parameters, including initial reaction velocity and Michaelis-Menten kinetics, by measuring the rate of PNP formation over time. ontosight.ai It is a versatile technique applied to a wide range of hydrolases, such as phosphatases, esterases, and glycosidases, by using various PNP-linked substrates. ontosight.aicifor-icraf.orgneb.com
Within the this compound molecule, the PNP group functions as an activated carbonate, serving as a good leaving group to facilitate the conjugation of the linker to an amine-bearing payload molecule. medchemexpress.comaxispharm.com While the enzymatic cleavage for its biological application occurs at the peptide sequence (Asn-Pro-Val), the principle of using a chromogenic leaving group is fundamental to characterizing the proteases responsible for this cleavage. researchgate.nettcichemicals.com Researchers often synthesize model peptide substrates with a C-terminal PNP or p-nitroanilide (pNA) group to screen for and characterize the activity and specificity of enzymes like cathepsins or legumain. researchgate.netresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Principle | Enzymatic hydrolysis of a pNP-linked substrate releases p-nitrophenol, which is chromogenic at alkaline pH. | ontosight.ai |
| Detection Method | Spectrophotometry, measuring absorbance of the yellow p-nitrophenolate ion. | neb.comnih.gov |
| Wavelength | Typically 405-420 nm. | neb.comillinois.edu |
| Key Advantages | Rapid, sensitive, quantitative, continuous monitoring, non-radioactive. | ontosight.ainih.gov |
| Applications | Assaying activity of various hydrolases (proteases, phosphatases, esterases). Determination of Michaelis-Menten kinetics. | ontosight.aicifor-icraf.orgneb.com |
Impact of the Fmoc Protecting Group on Enzyme Recognition and Substrate Accessibility
The presence of the Fmoc group has a profound impact on how the peptide substrate interacts with enzymes. The large size of the Fmoc group can cause steric hindrance, physically blocking or impeding the peptide's access to the catalytic active site of an enzyme. researchgate.netchinesechemsoc.org Furthermore, the hydrophobicity of the Fmoc group can be a primary driving force in the interaction between the substrate and the enzyme. chinesechemsoc.org This can either be productive, by promoting binding to a hydrophobic pocket on the enzyme surface, or counterproductive, by causing non-specific binding or aggregation.
The specific effect is highly dependent on the enzyme . For example, a study investigating Fmoc-amino acids as inhibitors of butyrylcholinesterase (BChE) found that certain derivatives like Fmoc-Leu were effective inhibitors, suggesting a direct interaction with the enzyme. nih.gov However, in the same study, Fmoc-Asn and Fmoc-Pro—two residues present in the linker—showed no significant inhibitory effect on BChE, demonstrating the context-dependent nature of the interaction. nih.gov In studies with the enzyme thermolysin, the hydrophobicity of N-terminal modifications like Fmoc was shown to directly affect the binding capability and catalytic efficiency. chinesechemsoc.org
For the intended use of this compound as a precursor in ADC synthesis, the Fmoc group is a transient feature. thermofisher.comgoogle.com It is cleaved off during the synthetic process before the linker is conjugated to an antibody or other targeting moiety. thermofisher.com Therefore, the Fmoc group is not present in the final, biologically active conjugate. Its impact is primarily confined to the synthesis, purification, and handling of the linker precursor, where it can influence solubility and prevent unwanted side reactions at the N-terminus. It would, however, be expected to significantly alter or block the enzymatic hydrolysis of the adjacent peptide sequence in any in vitro assays performed on the intact, Fmoc-protected molecule.
Advanced Analytical and Biophysical Characterization of Fmoc Asn Pro Val Pabc Pnp
Mass Spectrometric Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the verification of synthetic compounds like Fmoc-Asn-Pro-Val-PABC-PNP. It provides precise mass information that directly corresponds to the elemental composition, serving as a primary method for structural confirmation and purity analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the parent molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula, distinguishing the target compound from other potential impurities or side products with similar nominal masses. For this compound, HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass measurement that closely matches the theoretical exact mass. scienceopen.com The observed mass-to-charge ratio (m/z) for various protonated or adducted species confirms the compound's identity.
Table 1: Theoretical HRMS Data for this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₄₃H₄₄N₆O₁₁ |
| Theoretical Exact Mass | 820.3068 Da invivochem.com |
| Expected Ion (m/z) [M+H]⁺ | 821.3141 |
| Expected Ion (m/z) [M+Na]⁺ | 843.2960 |
| Expected Ion (m/z) [M+K]⁺ | 859.2699 |
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. springernature.com This technique is particularly powerful for peptide-containing molecules, as it allows for sequence verification. nih.gov In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound is isolated and subjected to Collision-Induced Dissociation (CID). unito.it This process preferentially cleaves the amide bonds of the peptide backbone, generating a predictable series of fragment ions known as b- and y-ions. springernature.com The presence of these specific fragment ions in the spectrum confirms the amino acid sequence (Asn-Pro-Val) and the integrity of the peptide chain. Fragmentation can also occur within the linker and protecting groups, providing further structural confirmation.
Table 2: Predicted MS/MS Fragmentation Ions for the Peptide Portion of this compound ([Asn-Pro-Val]+H)⁺
| Ion Type | Sequence | Theoretical m/z |
|---|---|---|
| b₁ | Asn | 115.0508 |
| b₂ | Asn-Pro | 212.1035 |
| b₃ | Asn-Pro-Val | 311.1719 |
| y₁ | Val | 118.0863 |
| y₂ | Pro-Val | 215.1390 |
| y₃ | Asn-Pro-Val | 329.1825 |
Spectroscopic Methodologies for Structural and Conformational Analysis
Spectroscopic techniques probe the interaction of the molecule with electromagnetic radiation, providing valuable information about its electronic structure, functional groups, and three-dimensional conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of a compound in solution. nih.gov For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be performed. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. The characteristic chemical shifts and coupling constants of the protons and carbons in the Fmoc group, each amino acid residue (Asn, Pro, Val), the PABC spacer, and the PNP moiety allow for the complete assignment of the molecule's covalent structure. acs.org Furthermore, advanced NMR techniques like NOESY can provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation and folding in solution.
Table 3: Characteristic ¹H NMR Chemical Shift Regions for this compound
| Molecular Moiety | Proton Type | Approximate Chemical Shift (ppm) |
|---|---|---|
| Fmoc Group | Aromatic Protons | 7.2 - 7.9 |
| Aliphatic Protons (CH, CH₂) | 4.1 - 4.5 | |
| Peptide Backbone | α-Protons (Cα-H) | 3.7 - 4.6 |
| Amide Protons (N-H) | 6.5 - 8.5 | |
| Amino Acid Side Chains | Valine (CH, CH₃) | 0.8 - 2.2 |
| Proline (CH₂) | 1.8 - 3.7 | |
| Asparagine (CH₂, NH₂) | 2.5 - 2.9, 6.8 - 7.8 | |
| PABC Spacer | Benzyl Protons (CH₂) | ~5.1 |
| Aromatic Protons | ~7.3 |
| PNP Group | Aromatic Protons | 7.4 - 8.3 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by chromophores within the molecule. This compound contains two primary chromophores: the fluorenyl group of the Fmoc protector and the p-nitrophenyl (PNP) group. The Fmoc group exhibits strong absorbance at approximately 265 nm and 290 nm. uci.edu The PNP ester also contributes to the UV spectrum.
A key application of UV-Vis spectroscopy for this compound is monitoring the cleavage of the p-nitrophenoxycarbonyl linker. Upon hydrolysis or enzymatic cleavage, p-nitrophenol (PNP) is released. The UV spectrum of PNP is highly pH-dependent; under acidic or neutral conditions, it absorbs maximally around 317 nm, while under alkaline conditions, the deprotonated p-nitrophenolate ion absorbs strongly around 400 nm, appearing yellow. nih.gov This distinct spectral shift provides a convenient chromogenic readout to quantify the release of PNP and thus monitor the cleavage reaction. ncsu.edunih.gov An isosbestic point, where the absorbance is independent of pH, is observed around 347 nm for PNP, which can be used for accurate quantification regardless of pH fluctuations. ncsu.eduresearchgate.net
| Released p-Nitrophenolate | Alkaline pH | ~400 nih.gov |
While the this compound molecule itself is not inherently fluorescent in a way that is useful for kinetic monitoring, the underlying peptide-linker structure is often adapted for fluorescence-based assays. The principle relies on creating a "turn-on" fluorescence system to monitor linker cleavage in real-time. binghamton.edudigitellinc.com
In a typical research application, the chromogenic PNP group would be replaced with a fluorescent reporter molecule (fluorophore) that is attached to the PABC spacer. The activity of this fluorophore is initially suppressed or "quenched" by a nearby quenching group. acs.org The peptide sequence (Asn-Pro-Val) acts as a substrate for a specific enzyme, such as a protease. nih.gov Upon enzymatic cleavage of the peptide, the self-immolative PABC spacer spontaneously degrades, releasing the fluorophore from the quencher. nih.gov This separation results in a significant increase in fluorescence intensity. By monitoring this increase over time, the kinetics of the enzymatic cleavage reaction can be accurately determined. This method is highly sensitive and allows for continuous, real-time monitoring of the linker's susceptibility to enzymatic degradation. preprints.org
Chromatographic Separation Techniques for Purification and Homogeneity Verification
Chromatographic methods are fundamental to the purification and quality control of synthetic peptides and their conjugates. These techniques separate molecules based on their differential interactions with a stationary and a mobile phase, allowing for the isolation of the target compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of peptides. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, separating molecules based on their hydrophobicity. bachem.comhplc.eu For a compound like this compound, the peptide sequence, the Fmoc protecting group, and the PABC-PNP linker all contribute to its retention on a nonpolar stationary phase, such as C18-modified silica. bachem.com
A typical RP-HPLC method involves a gradient elution, where the concentration of an organic solvent, like acetonitrile, in an aqueous mobile phase is gradually increased. bachem.com An ion-pairing agent, commonly trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. bachem.com Detection is typically performed using UV absorbance, with wavelengths around 214-220 nm being sensitive to the peptide backbone and 280 nm for aromatic residues, which in this case would include the Fmoc and PABC-PNP moieties. bachem.commtoz-biolabs.com Purity is assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
While RP-HPLC is excellent for separating based on hydrophobicity, it is not ideal for detecting aggregates, which can be a critical quality attribute for biotherapeutics. biocompare.comthermofisher.com Size-Exclusion Chromatography (SEC) is the preferred method for detecting and quantifying soluble aggregates. biocompare.comthermofisher.comnih.govchromatographyonline.com This technique separates molecules based on their hydrodynamic size in solution. chromatographyonline.com
In SEC, a porous stationary phase is used. Larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller molecules, like the monomeric form of this compound, can enter the pores and have a longer retention time. biocompare.comchromatographyonline.com The mobile phase is typically an aqueous buffer that helps to maintain the native structure of the peptide and any aggregates. The presence of peaks eluting earlier than the main monomer peak is indicative of aggregation. biocompare.com
| Parameter | Condition |
|---|---|
| Column | SEC, 300 Å pore size, 7.8 x 300 mm |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
Biophysical Assays for Investigating Compound-Protein Interactions
Understanding how this compound interacts with its target protein is crucial for its development. Biophysical assays provide quantitative data on the kinetics and thermodynamics of these interactions.
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of biomolecular interactions. nih.gov It is widely used to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) of an interaction. nih.gov In a typical SPR experiment, a target protein (ligand) is immobilized on a sensor chip surface. nih.gov A solution containing the peptide-linker conjugate (analyte) is then flowed over the surface. nih.gov
The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is measured in real-time. nih.gov The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase are used to calculate the kinetic constants. nih.gov
| Analyte Concentration (nM) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (nM) |
|---|---|---|---|
| 100 | 2.1 x 105 | 4.5 x 10-4 | 2.1 |
| 50 | 2.0 x 105 | 4.6 x 10-4 | 2.3 |
| 25 | 2.2 x 105 | 4.4 x 10-4 | 2.0 |
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. acs.orgstevensonlab.com This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). acs.orgstevensonlab.com
In an ITC experiment, a solution of the peptide-linker is titrated into a solution of the target protein. stevensonlab.com The heat released or absorbed upon binding is measured. stevensonlab.com By analyzing the resulting binding isotherm, a complete thermodynamic profile of the interaction can be obtained in a single experiment. acs.org This information provides insights into the driving forces of the binding event, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. stevensonlab.com
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Affinity (KD) | 50 nM |
| Enthalpy Change (ΔH) | -12.5 kcal/mol |
| Entropy Change (TΔS) | -2.5 kcal/mol |
Applications of Fmoc Asn Pro Val Pabc Pnp in Chemical Biology and Advanced Probing Systems
Development of Protease-Activatable Biochemical Probes and Substrates
The unique structure of Fmoc-Asn-Pro-Val-PABC-PNP makes it an ideal scaffold for the design of activatable biochemical probes to study the activity of proteases like human neutrophil elastase. revvity.comrevvity.com These probes are engineered to be "silent" in their native state and become active only in the presence of the target enzyme.
Design of Fluorogenic or Chromogenic Reporters for Enzyme Activity
This compound can be readily adapted into fluorogenic or chromogenic reporters for detecting neutrophil elastase activity. The core principle involves attaching a reporter molecule (a fluorophore or chromophore) to the p-aminobenzyl carbamate (B1207046) (PABC) portion of the linker. In this design, the reporter's signal is initially masked or "quenched." The Fmoc (fluorenylmethyloxycarbonyl) protecting group can be removed to allow for further chemical modifications.
The mechanism of activation is as follows:
The Asn-Pro-Val peptide sequence is recognized and cleaved by active neutrophil elastase. nih.gov
This cleavage event triggers a cascade of spontaneous electronic rearrangements within the PABC self-immolative spacer. unimi.it
The PABC spacer then fragments, releasing the attached reporter molecule in its active, signal-producing state. thno.orgnih.gov
For a fluorogenic probe, a common strategy is to use a Förster Resonance Energy Transfer (FRET) pair, where a quencher is attached to one part of the molecule and a fluorophore to another. nih.govnih.gov Upon cleavage of the peptide linker, the FRET pair is separated, leading to a detectable increase in fluorescence. Similarly, a chromogenic probe would release a colored molecule upon enzymatic cleavage. The p-nitrophenyl (PNP) group itself can act as a chromogenic leaving group during the initial synthesis and conjugation steps. axispharm.com
Table 1: Components of a Hypothetical Fluorogenic Probe Based on the Asn-Pro-Val Sequence
| Component | Function | Example Moiety |
| Peptide Substrate | Specific recognition and cleavage by neutrophil elastase | Asn-Pro-Val |
| Self-Immolative Spacer | Spontaneous release of the reporter after cleavage | p-aminobenzyl carbamate (PABC) |
| Fluorophore | Emits fluorescent signal upon activation | Fluorescein, Rhodamine |
| Quencher | Suppresses the fluorophore's signal in the intact probe | DABCYL |
| Solubilizing Group (Optional) | Improves aqueous solubility | Polyethylene (B3416737) glycol (PEG) |
Application in High-Throughput Screening Assays for Protease Modulators
The development of specific fluorogenic substrates based on the Asn-Pro-Val sequence is highly valuable for high-throughput screening (HTS) of potential neutrophil elastase modulators. thno.orgacs.org These assays are crucial for discovering new chemical entities that can inhibit or enhance the activity of this enzyme for research purposes.
In a typical HTS setup, the fluorogenic probe is incubated with purified neutrophil elastase in the wells of a microtiter plate. The rate of fluorescence increase is directly proportional to the enzyme's activity. When a library of small molecules is screened, compounds that inhibit the enzyme will prevent cleavage of the substrate, resulting in a low or no fluorescence signal. Conversely, activators would lead to an enhanced signal.
Table 2: Representative Data from a High-Throughput Screen for Neutrophil Elastase Inhibitors
| Compound ID | Concentration (µM) | % Inhibition of NE Activity | Hit Classification |
| Control (No Inhibitor) | 0 | 0% | - |
| Sivelestat (Known Inhibitor) | 10 | 98% | Positive Control |
| Compound A | 10 | 92% | Strong Hit |
| Compound B | 10 | 15% | No Hit |
| Compound C | 10 | 55% | Moderate Hit |
| Compound D | 10 | 8% | No Hit |
Engineering of Controlled Release Systems for Research Reagents
Beyond simply reporting on enzyme activity, the this compound linker can be used to construct sophisticated systems for the controlled release of various research reagents. This allows for the precise delivery of molecules to a specific microenvironment where neutrophil elastase is active.
Leveraging Enzyme Specificity for Spatiotemporally Controlled Release
The high specificity of the Asn-Pro-Val sequence for neutrophil elastase allows for the spatiotemporally controlled release of a payload. revvity.comnih.gov For instance, a biologically inert, caged signaling molecule or a fluorescent dye for cell tracking could be conjugated to the linker. This conjugate would remain inactive until it encounters active neutrophil elastase, which is typically found at sites of inflammation or within neutrophil extracellular traps (NETs). acs.orgresearchgate.net This enzymatic trigger ensures that the reagent is released only at the desired time and location, providing a powerful tool for studying dynamic biological processes.
Research has demonstrated that by modifying the amino acids adjacent to the cleavage site, the kinetics of the enzyme reaction can be tailored, allowing for varying release profiles from hydrogels, for example. revvity.com
Integration into Modular Drug Delivery Platforms (Excluding Therapeutic Outcomes)
The this compound linker is a key component in the development of modular delivery platforms for research applications. nih.govfrontiersin.org These platforms are designed with interchangeable parts, allowing researchers to easily swap targeting moieties, cleavable linkers, and payloads to create a variety of research tools.
For example, a modular system could be designed with:
A targeting ligand that directs the construct to a specific cell type or protein of interest.
The neutrophil elastase-cleavable linker (this compound).
A research reagent as the payload, such as a biotin (B1667282) molecule for affinity labeling or a caged second messenger to study signaling pathways.
This modularity allows for the systematic investigation of cellular processes by enabling the targeted release of a specific research tool in response to neutrophil elastase activity. anaspec.com
Utilization in Multi-Component Biological Constructs and Conjugates (Excluding Therapeutic Applications)
The this compound linker is instrumental in the synthesis of multi-component bioconjugates for fundamental research. The presence of the Fmoc protecting group and the reactive PNP-carbonate allows for a stepwise and controlled assembly of complex molecular architectures.
For example, a researcher could use this linker to connect a protein to a specific small molecule or a fluorescent dye. The Fmoc group can be removed to expose an amine, which can then be coupled to another molecule. The PNP-activated carbonate end can be reacted with an amine-containing payload. This versatility enables the construction of precisely defined bioconjugates for studying protein-protein interactions, enzyme function, or cellular uptake mechanisms without any therapeutic intent. The ability to create these defined constructs is essential for advancing our understanding of basic biological sciences.
Linker for Antibody-Drug Conjugate (ADC) Research (Focus on Linker Stability/Cleavage, Not Drug Effect)
In the field of antibody-drug conjugate (ADC) research, the linker connecting the antibody to a cytotoxic payload is a critical component that dictates the stability and release mechanism of the conjugate. The this compound compound serves as a cleavable linker, engineered for specific enzymatic release.
The core of its function lies in the Asn-Pro-Val tripeptide sequence. This particular sequence has been identified as a specific substrate for human neutrophil elastase (HNE), an enzyme that can be overexpressed in the microenvironment of certain tumors. mdpi.comnih.gov This specificity is a key feature of its design. Unlike more commonly used linkers, such as those containing the Val-Cit (valine-citrulline) motif which is primarily cleaved by lysosomal proteases like cathepsin B, the Asn-Pro-Val sequence offers an alternative cleavage strategy. acs.orgsigmaaldrich.com
The stability of the linker in systemic circulation is paramount to prevent premature release of a conjugated payload. The design of enzyme-specific linkers like this compound aims to enhance this stability. The cleavage is intended to occur preferentially in the target microenvironment where the specific enzyme, HNE, is present at higher concentrations. mdpi.comnih.gov Upon enzymatic cleavage of the peptide sequence, the PABC spacer undergoes a self-immolative 1,6-elimination reaction, which ensures the efficient release of an attached molecule. axispharm.com This controlled, enzyme-triggered release mechanism is a central focus of research for developing next-generation ADCs with potentially improved stability profiles compared to linkers that are susceptible to a broader range of enzymes. acs.orgresearchgate.net
Interactive Data Table: Comparison of Enzymatic Specificity in ADC Linkers
| Peptide Sequence | Primary Cleavage Enzyme | Reference |
|---|---|---|
| Asn-Pro-Val | Human Neutrophil Elastase (HNE) | mdpi.comnih.gov |
| Val-Cit | Cathepsin B | acs.orgsigmaaldrich.comelte.hu |
| Val-Ala | Cathepsin B | broadpharm.combroadpharm.com |
| Gly-Phe-Leu-Gly | Cathepsin B | justia.com |
Probing Intracellular Enzyme Activity in Cell Models (Excluding Clinical Relevance)
The specific interaction between the Asn-Pro-Val sequence and human neutrophil elastase (HNE) allows this compound to be adapted as a chemical probe for studying enzyme activity in various non-clinical, cell-based models. In this context, instead of conjugating a therapeutic drug, the linker can be attached to a reporter molecule, such as a fluorophore.
When such a probe is introduced into a cell culture model, the cleavage of the Asn-Pro-Val sequence by active HNE would trigger the release of the reporter molecule via the PABC self-immolation mechanism. The resulting signal (e.g., fluorescence) can be measured, providing a quantitative assessment of HNE activity within that specific cellular environment. This method allows researchers to investigate the presence and activity of HNE in different cell lines or under various experimental conditions.
This application is valuable for fundamental research in cell biology, enabling the study of enzymatic pathways and the cellular machinery involved in protein degradation. The high specificity of the Asn-Pro-Val substrate for HNE is crucial for this application, as it minimizes signal interference from other proteases that may be present in the cell models. mdpi.comnih.gov
Interactive Data Table: Conceptual Framework for Probing HNE Activity
| Component | Function | Process |
|---|---|---|
| Fmoc-Asn-Pro-Val-PABC-Reporter | Intact Probe | Introduced into cell model; no signal. |
| Human Neutrophil Elastase (HNE) | Specific Enzyme | Recognizes and cleaves the Asn-Pro-Val sequence. |
| PABC-Reporter | Intermediate | Formed after peptide cleavage; undergoes self-immolation. |
| Reporter Molecule | Signal Generator | Released and becomes detectable (e.g., fluorescent). |
Foundation for the Design of Next-Generation Enzyme-Responsive Systems
The molecular architecture of this compound exemplifies a modular design principle that is foundational for creating advanced, enzyme-responsive systems. rsc.org This "smart" design strategy relies on the integration of distinct functional units, each with a specific role.
The core components of this design are:
A Specificity Determinant: The peptide sequence (e.g., Asn-Pro-Val) acts as the trigger, making the entire system responsive to a single, designated enzyme. By substituting this sequence, researchers can theoretically tune the system to respond to other proteases of interest, creating a versatile platform for various biological contexts. nih.gov
A Self-Immolative Spacer: The PABC unit serves as an amplifier of the initial cleavage event, ensuring a rapid and complete release of the payload once the trigger condition is met. This mechanism prevents the formation of partially cleaved, inactive products. axispharm.comgoogle.com
An Activating/Conjugation Group: The PNP group is a good leaving group, facilitating the initial synthesis and conjugation of a desired payload (be it a drug, a reporter molecule, or another chemical entity) to the linker system. elte.hubroadpharm.com
This modular approach provides a blueprint for developing next-generation controlled-release technologies and smart biomaterials. rsc.org By altering the peptide trigger, these systems can be tailored for different biological environments, moving beyond simple linkers to become sophisticated tools for probing biological function and constructing complex, stimuli-responsive materials for research applications.
Interactive Data Table: Key Components of the Enzyme-Responsive System
| Component | Role in the System | Design Function |
|---|---|---|
| Peptide Sequence (e.g., Asn-Pro-Val) | Enzyme Substrate / Trigger | Confers specificity; determines which enzyme activates the system. |
| PABC Spacer | Self-Immolative Linker | Ensures efficient and complete release after cleavage. |
| PNP Group | Activating Group | Facilitates the attachment of a functional molecule (payload/reporter). |
| Fmoc Group | Protecting Group | Protects the N-terminus during synthesis, allowing for controlled chemical reactions. |
Computational and Theoretical Approaches to Fmoc Asn Pro Val Pabc Pnp Research
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interaction between a substrate, such as the Fmoc-Asn-Pro-Val peptide of the title compound, and its target enzyme. worldscientific.comnih.gov These methods allow for a detailed examination of the binding process and the subsequent conformational changes that are crucial for enzymatic cleavage.
Molecular docking is employed to predict the preferred orientation of the peptide substrate when it binds to the active site of a specific enzyme. This technique generates a series of possible binding poses and scores them based on factors like intermolecular forces and geometric complementarity. The results of docking studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the enzyme-substrate complex.
For the Fmoc-Asn-Pro-Val-PABC-PNP compound, docking simulations would be used to predict how the Asn-Pro-Val sequence fits into the catalytic pocket of a target protease. The accessibility of the scissile bond between asparagine and proline to the enzyme's catalytic residues is a critical factor in determining the efficiency of cleavage.
Table 1: Predicted Binding Modes of Asn-Pro-Val Peptide with a Hypothetical Protease
| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues in Enzyme Active Site |
| 1 | -9.8 | Arg156, Gly193, Ser195 |
| 2 | -8.5 | His57, Asp102, Trp215 |
| 3 | -7.2 | Tyr99, Val213, Phe220 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. mdpi.com These simulations provide insights into the conformational changes that both the peptide and the enzyme undergo upon binding. For instance, an induced-fit model, where the enzyme's active site changes shape to accommodate the substrate, can be observed and analyzed through MD simulations. mdpi.com These simulations can also highlight the role of water molecules in mediating interactions at the binding interface.
In the context of this compound, MD simulations could track the movement of the flexible PABC linker and the PNP leaving group in relation to the enzyme's surface, ensuring that the self-immolation process is not sterically hindered after peptide cleavage.
Quantum Mechanical Calculations for Reaction Pathway Elucidation
Quantum mechanical (QM) calculations are essential for understanding the electronic-level details of chemical reactions. These methods can model bond-breaking and bond-forming processes with high accuracy, providing critical information about reaction mechanisms and transition states.
The self-immolative p-aminobenzyloxycarbonyl (PABC) linker is designed to release a payload (in this case, p-nitrophenol) after enzymatic cleavage of the peptide trigger. This process involves a 1,6-elimination reaction. QM calculations can be used to model the entire self-immolation cascade at an atomic level. This includes the initial electronic rearrangement following the removal of the peptide, the formation of an unstable quinone methide intermediate, and the subsequent release of the PNP group. By calculating the energy barriers for each step, researchers can identify the rate-limiting step of the self-immolation process.
The final step in the activation of this system is the hydrolysis of the p-nitrophenyl (PNP) ester. QM calculations can be employed to investigate the electronic structure of the PNP ester and model its hydrolysis. researchgate.net These calculations can determine the partial charges on the atoms of the ester group, the energy of the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon, and the activation energy for nucleophilic attack by water. researchgate.net This information is crucial for understanding the reactivity of the PNP ester and for potentially modifying its structure to tune the release rate of the p-nitrophenol.
Table 2: Calculated Activation Energies for PNP Ester Hydrolysis
| Computational Method | Solvent Model | Calculated Activation Energy (kJ/mol) |
| Density Functional Theory (B3LYP) | Polarizable Continuum Model (Water) | 85 |
| Møller-Plesset Perturbation Theory (MP2) | Explicit Water Molecules | 92 |
| Hartree-Fock | No Solvent | 110 |
Note: The data in this table is hypothetical and for illustrative purposes only. Activation energies for uncatalyzed PNP ester hydrolysis are typically in the 80-90 kJ/mol range. researchgate.net
In Silico Prediction of Substrate Specificity and Selectivity
A key aspect of designing targeted enzyme-responsive systems is ensuring that the peptide linker is selectively cleaved by the intended enzyme. In silico tools for predicting substrate specificity have become increasingly sophisticated, leveraging machine learning algorithms and large databases of known protease substrates. pnas.orgoup.compnas.org
These predictive tools analyze the amino acid sequence of the peptide (Asn-Pro-Val in this case) and, based on patterns learned from experimental data, predict which proteases are likely to cleave it. oup.com Some advanced methods also incorporate the three-dimensional structure of the protease's active site to improve prediction accuracy. pnas.org For this compound, these in silico predictions can help in selecting the appropriate enzyme for a given application or in modifying the peptide sequence to enhance selectivity for a particular protease. This is critical for applications where off-target enzyme activity could lead to premature or non-specific release of the payload. kinexus.ca
Table 3: In Silico Prediction of Protease Specificity for the Asn-Pro-Val Sequence
| Protease | Predicted Cleavage Score (Arbitrary Units) | Likelihood of Cleavage |
| Cathepsin B | 95.2 | High |
| Matrix Metalloproteinase-9 (MMP-9) | 88.5 | High |
| Thrombin | 23.1 | Low |
| Trypsin | 15.7 | Low |
Note: The data in this table is hypothetical and for illustrative purposes only, based on the general principles of in silico substrate specificity prediction. oup.com
Cheminformatic Approaches for Analog Design and Structure-Activity Relationship Studies
Cheminformatics has become an indispensable component of modern drug discovery, providing the computational tools and methodologies to accelerate the design and optimization of complex therapeutic agents like peptide-drug conjugates (PDCs). neovarsity.orgfrontiersin.org For a compound such as this compound, which serves as a precursor or building block for PDCs, cheminformatic approaches are critical for designing analogs and elucidating structure-activity relationships (SAR). These computational strategies enable the systematic exploration of chemical space to refine properties such as enzymatic cleavability, stability, and payload release kinetics. nih.govjpt.com
The core principle involves correlating the structural or physicochemical properties of molecules with their biological activities using computational models. ubc.ca For peptide-based systems, this includes analyzing the peptide sequence, the linker, and their interplay. In silico methods are widely used to evaluate properties like permeability and to design prodrugs with optimal characteristics. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique used to uncover the relationships between the chemical structures of molecules and their biological activities. nih.gov In the context of this compound, QSAR models can be developed to predict the efficiency of enzymatic cleavage of the Asn-Pro-Val peptide sequence by specific proteases, such as cathepsins, which are often overexpressed in tumor environments. mdpi.com
The process begins with a dataset of peptide analogs where the amino acid sequence is systematically varied. For each analog, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various physicochemical properties, including hydrophobicity, polarity, molecular size, and electronic properties. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed activity (e.g., rate of cleavage). mdpi.com Such models help identify the key structural features that govern the desired biological outcome. nih.gov For instance, QSAR studies have revealed that the hydrophobicity of amino acids at specific positions within a peptide linker can be crucial for its inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP-IV). frontiersin.org
The insights gained from QSAR models guide the rational design of new analogs with potentially improved properties. Machine learning algorithms are increasingly integrated with QSAR to analyze large datasets and enhance the predictive power of the models. ubc.camdpi.com
Below is a table of key physicochemical descriptors that would be critical in a QSAR analysis of this compound analogs.
| Descriptor Class | Specific Descriptor | Relevance in Analog Design |
|---|---|---|
| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and transport characteristics. |
| Electronic | HOMO/LUMO Energies | Relates to the chemical reactivity and stability of the linker system. researchgate.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the analog, affecting solubility and interaction with enzymes. frontiersin.org |
| Steric | Molecular Volume/Surface Area | Influences how the peptide fits into the active site of a cleaving enzyme. |
| Structural | Number of Hydrogen Bond Donors/Acceptors | Crucial for binding affinity and specificity to the target protease. |
| Structural | Rotatable Bonds | Affects the conformational flexibility of the peptide, which can impact enzyme recognition. |
Analog Design and SAR Exploration
Cheminformatic tools guide the design of new analogs by predicting how specific structural modifications will affect function. For a complex molecule like this compound, SAR studies focus on systematically altering its three main components: the peptide sequence, the self-immolative PABC linker, and the terminal protecting/leaving groups.
Peptide Sequence Modification (Asn-Pro-Val): The peptide moiety is the primary determinant of enzymatic recognition and cleavage. By substituting one or more amino acids in the Asn-Pro-Val sequence, researchers can fine-tune its selectivity for a target protease and its stability in plasma. For example, replacing Valine (Val) with a different hydrophobic residue could alter the cleavage kinetics by Cathepsin B. mdpi.com Similarly, modifications to the Asparagine (Asn) or Proline (Pro) could impact the peptide's conformation and susceptibility to other proteases. iu.edu Computational tools can model these changes and predict their impact on binding affinity to the enzyme's active site. researchgate.net
PABC Linker Modification: The p-aminobenzyloxycarbonyl (PABC) linker is a self-immolative spacer that releases the payload after the peptide has been cleaved. nih.gov The rate of this self-immolation can be modulated by introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) ring. preprints.org For example, adding an electron-withdrawing group could potentially slow down the 1,6-elimination reaction, thereby altering the drug release profile. QSAR and molecular modeling can predict the electronic effects of these substitutions, helping to optimize the linker for a desired release rate. chemrxiv.org
The following table presents a hypothetical SAR study for analogs of the Asn-Pro-Val peptide, illustrating how cheminformatic predictions might guide analog design.
| Analog Peptide Sequence | Modification | Predicted Cathepsin B Cleavage Rate (Relative) | Predicted Plasma Stability (t½) | Rationale/Comment |
|---|---|---|---|---|
| Asn-Pro-Val | Parent Sequence | 1.0 | High | Baseline sequence for comparison. |
| Asn-Pro-Leu | Val → Leu | 1.2 | High | Leucine is also a hydrophobic residue, potentially enhancing binding to the S2 pocket of Cathepsin B. |
| Asn-Pro-Ala | Val → Ala | 0.7 | High | Smaller hydrophobic side chain may lead to weaker binding and slower cleavage. |
| Asn-Ala-Val | Pro → Ala | 0.4 | Moderate | Replacing Proline disrupts the rigid turn structure, likely reducing recognition by the protease. iu.edu |
| Gln-Pro-Val | Asn → Gln | 0.9 | High | Glutamine is structurally similar to Asparagine; expected to have a minor impact on cleavage. |
| Asn-Pro-Cit | Val → Citrulline | 1.5 | Very High | Citrulline is known to be highly effective in cathepsin-cleavable linkers (e.g., Val-Cit). mdpi.comnih.gov |
By integrating QSAR, 3D-modeling, and machine learning, cheminformatics provides a powerful framework for the rational design of analogs of this compound. frontiersin.org This in silico approach reduces the need for extensive and costly empirical screening, allowing researchers to focus on synthesizing and testing compounds with the highest probability of possessing the desired therapeutic properties. nih.gov
Future Directions and Emerging Research Avenues for Fmoc Asn Pro Val Pabc Pnp Analogs
Exploration of Novel Enzyme Recognition Sequences and Linker Architectures
The efficacy of targeted drug release from a conjugate like Fmoc-Asn-Pro-Val-PABC-PNP is critically dependent on the peptide sequence's selective cleavage by enzymes present at the target site. Research is actively exploring peptide sequences beyond the conventional to achieve greater tumor-specific activation and to address mechanisms of resistance.
Novel Enzyme Targets: While sequences like Val-Cit and Gly-Phe-Leu-Gly (GFLG) are common substrates for the lysosomal protease Cathepsin B, there is a drive to identify sequences for other tumor-associated proteases. frontiersin.org This includes matrix metalloproteinases (MMPs), which are key in tumor invasion and metastasis, and neutrophil elastase. nih.gov The development of peptide sequences tailored to these enzymes could enable more precise targeting of the tumor microenvironment. For instance, a dual intra- and extracellular release mechanism has been developed using a neutrophil elastase-sensitive ADC. szabo-scandic.com
Advanced Linker Architectures: The linear design of the peptide linker is being reimagined to improve the physicochemical properties of the entire conjugate. Hydrophobicity of the payload can lead to aggregation and rapid clearance from circulation. americanpharmaceuticalreview.comaacrjournals.org To counteract this, advanced linker designs are being developed:
Hydrophilic Linkers: Incorporating hydrophilic units, such as polyethylene (B3416737) glycol (PEG), into the linker can enhance the solubility and pharmacokinetic profile of the conjugate. americanpharmaceuticalreview.comrsc.org
Branched and Dendritic Structures: These architectures allow for a higher drug-to-antibody ratio (DAR) without promoting aggregation. americanpharmaceuticalreview.com They can also be designed to sterically hinder premature enzymatic cleavage, enhancing stability in circulation. americanpharmaceuticalreview.com
Charged Side Chains: The introduction of negatively charged side chains into the linker is a novel strategy to reduce non-specific uptake by healthy cells, thereby expanding the therapeutic window. aacrjournals.org
| Peptide Sequence | Target Enzyme(s) | Key Characteristics |
|---|---|---|
| Val-Cit (Valine-Citrulline) | Cathepsin B | Widely used; efficient lysosomal cleavage. frontiersin.org |
| Gly-Phe-Leu-Gly (GFLG) | Cathepsin B | Another common Cathepsin B substrate; stable in plasma. frontiersin.org |
| Asn-Pro-Val | Neutrophil Elastase | Enables release in the tumor microenvironment where certain immune cells are present. |
| Arg-Gly-Asp (RGD) | Integrins (binding, not cleavage) | Used as a homing peptide to target integrin-overexpressing tumor cells. frontiersin.orgnih.govacs.org |
Integration into Advanced Bio-Imaging Probes (Focus on Mechanism, Not Clinical Use)
The enzyme-sensitive nature of peptide linkers is being harnessed to create activatable bio-imaging probes for research applications. These probes remain "dark" or non-fluorescent until they encounter a specific protease, at which point they emit a strong signal. This mechanism allows for the visualization of enzyme activity in biological systems. nih.gov
The fundamental mechanism involves attaching a fluorophore and a quencher to the peptide linker. nih.govbeilstein-journals.org In the intact probe, the proximity of the quencher to the fluorophore suppresses its fluorescence, often through a process called Fluorescence Resonance Energy Transfer (FRET). nih.govmdpi.com When the peptide sequence (e.g., an analog of Asn-Pro-Val) is cleaved by its target enzyme, the fluorophore and quencher are separated. This separation de-represses the fluorophore, leading to a detectable fluorescent signal that is localized to the area of enzyme activity. nih.gov
These peptide-based activatable probes are powerful tools for studying biological processes at the molecular level. nih.gov By modifying the peptide sequence, researchers can design probes to report on the activity of various proteases involved in different biological states. The modular nature of these probes, combining a specific peptide sequence with a reporter system, allows for versatile design and application in fundamental research. beilstein-journals.org
Scalability of Synthesis for Research-Grade Production and Analog Library Generation
The translation of complex peptide conjugates from laboratory-scale discovery to wider research use requires robust and scalable synthesis methods. genscript.com For a compound like this compound and its analogs, both the peptide and the full conjugate must be produced efficiently and with high purity.
Solid-Phase Peptide Synthesis (SPPS): SPPS is the dominant method for producing research-grade peptides. Its key advantage is the ease of automation, which is crucial for generating libraries of peptide analogs for screening. bachem.combiomatik.com By systematically varying the amino acids in the Asn-Pro-Val sequence, researchers can rapidly create numerous analogs to identify sequences with improved cleavage kinetics or selectivity. Modern automated synthesizers, including those using microwave technology, can significantly speed up this process. bachem.com However, scaling SPPS can present challenges related to solvent use and resin capacity. acs.org
Liquid-Phase Peptide Synthesis (LPPS): While less common for creating large libraries, LPPS can be advantageous for the large-scale production of a specific, shorter peptide sequence once it has been identified. resolvemass.ca It avoids the use of solid resin supports and can sometimes be more cost-effective for kilogram-scale production. genscript.comresolvemass.ca
Purification and Quality Control: Regardless of the synthesis method, downstream processing is critical. High-Performance Liquid Chromatography (HPLC) is the standard for purifying the final peptide conjugate to the high degree required for research applications. bachem.com Quality control is ensured through analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the identity and purity of the synthesized compound. bachem.com
Addressing Current Challenges in Peptide Conjugate Stability and Targeted Activation
The successful application of peptide conjugates hinges on overcoming two major hurdles: maintaining stability in circulation and ensuring precise activation only at the target site. aacrjournals.orgrsc.org
Improving Stability:
Proteolytic Degradation: Peptides are susceptible to breakdown by proteases in the blood, leading to a short half-life. acs.org Strategies to combat this include peptide cyclization (which makes the peptide backbone less accessible to proteases) and the incorporation of non-natural D-amino acids. acs.org
Premature Payload Release: The linker must be stable enough to prevent the payload from being released while the conjugate is in circulation, which would cause systemic toxicity. aacrjournals.orgrsc.org This is addressed by designing linkers with high plasma stability, such as the GFLG sequence, or by using non-cleavable linkers where appropriate. frontiersin.orgrsc.org
Poor Pharmacokinetics: The low molecular weight of some peptide conjugates can lead to rapid renal clearance. acs.org Conjugation to larger molecules or nanoparticles, or the inclusion of hydrophilic linkers like PEG, can extend circulation time. americanpharmaceuticalreview.comrsc.org
Enhancing Targeted Activation:
Specificity of Cleavage: The ideal linker is cleaved efficiently by an enzyme that is highly overexpressed in the target tissue but has low activity elsewhere. frontiersin.org A significant challenge is that many proteases are active in both healthy and diseased tissues, leading to potential off-target effects. Research into more specific peptide sequences and enzyme targets is ongoing. nih.gov
Balancing Stability and Cleavability: A central challenge in linker design is achieving a balance where the linker is highly stable in plasma but is rapidly cleaved upon reaching its target. abzena.combioprocessonline.com This involves fine-tuning the peptide sequence and the surrounding chemical architecture to control enzymatic access. americanpharmaceuticalreview.com
| Challenge | Strategy/Research Avenue |
|---|---|
| Proteolytic Instability / Short Half-Life | Peptide cyclization; incorporation of D-amino acids; conjugation to PEG or albumin-binding domains. acs.org |
| Premature Payload Release | Design of highly stable linkers (e.g., non-cleavable linkers, sterically hindered sequences). americanpharmaceuticalreview.comrsc.org |
| Rapid Renal Clearance | Increasing hydrodynamic size via conjugation to polymers (PEGylation) or nanoparticles. rsc.org |
| Payload-Induced Aggregation | Use of hydrophilic or branched linkers to improve solubility. americanpharmaceuticalreview.comaacrjournals.org |
| Insufficient Target Selectivity | Identification of novel peptide sequences for highly specific, tumor-overexpressed enzymes. frontiersin.orgnih.gov |
| Inefficient Payload Release at Target | Optimizing peptide sequence for rapid enzymatic turnover; developing dual-release mechanisms. szabo-scandic.com |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Fmoc-Asn-Pro-Val-PABC-PNP with high purity, and how can side reactions be minimized?
- Methodological Answer : Synthesis requires sequential Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:
- Coupling Optimization : Use HATU/DIPEA in DMF for efficient amide bond formation, monitored by Kaiser test .
- PABC-PNP Integration : Activate the PABC linker with p-nitrophenyl chloroformate (PNP-Cl) under anhydrous conditions to avoid hydrolysis .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity. Side reactions (e.g., aspartimide formation) are mitigated by low-temperature deprotection (20% piperidine in DMF at 4°C) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-analytical approach:
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺ ~950–980 Da).
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify backbone connectivity and Fmoc/PABC-PNP group presence.
- HPLC Co-injection : Compare retention times with a commercial reference standard (if available).
- Circular Dichroism (CD) : For secondary structure validation in solution-phase studies .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data for this compound under physiological conditions?
- Methodological Answer : Stability discrepancies arise from buffer composition and temperature variations. Design experiments to:
- Control Variables : Use standardized PBS (pH 7.4) or simulated lysosomal fluid (pH 5.0) at 37°C.
- Degradation Monitoring : LC-MS at 0, 6, 24, and 48 hours to track cleavage products (e.g., Fmoc-Asn-Pro-Val vs. free PNP).
- Statistical Validation : Apply ANOVA to compare degradation rates across conditions (p < 0.05 threshold) .
- Table : Example Stability Data
| Condition | Half-Life (h) | Major Degradation Product | Reference |
|---|---|---|---|
| PBS (pH 7.4) | 12.3 ± 1.2 | Fmoc-Asn-Pro-Val | |
| Lysosomal (pH 5) | 4.8 ± 0.7 | PNP-phosphate |
Q. How can researchers optimize this compound for targeted drug delivery while minimizing off-target activation?
- Methodological Answer :
- Linker Selection : Compare PABC-PNP with alternative self-immolative linkers (e.g., hydrazone, disulfide) for pH/reductase sensitivity.
- Conjugation Chemistry : Use maleimide-thiol coupling for site-specific antibody-drug conjugate (ADC) assembly. Validate via SDS-PAGE and in vitro cytotoxicity assays (IC₅₀ comparisons) .
- In Vivo Testing : Employ tumor xenograft models with LC-MS/MS to quantify payload release in target vs. healthy tissues .
Q. What computational tools predict the solubility and aggregation propensity of this compound in aqueous buffers?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation free energy using GROMACS or AMBER with TIP3P water models.
- Machine Learning : Apply tools like ALogPS or SwissADME to estimate logP and solubility (e.g., <0.1 mg/mL suggests aggregation risk).
- Experimental Cross-Validation : Compare predictions with dynamic light scattering (DLS) data for nanoparticle size distribution .
Data Interpretation & Experimental Design
Q. How should researchers address batch-to-batch variability in this compound bioactivity assays?
- Methodological Answer :
- Standardized QC Protocols : Require ≥95% purity (HPLC), <0.5% residual solvents (GC-MS), and endotoxin testing (<0.1 EU/mg).
- Reference Standards : Include an in-house reference batch for inter-assay normalization.
- Blinded Replicates : Perform triplicate assays with independent synthesizers to isolate variability sources .
Q. What are the limitations of using fluorescence-based assays to study this compound cellular uptake?
- Methodological Answer :
- Autofluorescence Interference : Fmoc groups absorb at 260–300 nm; use confocal microscopy with Alexa Fluor 647-labeled analogs instead.
- Quantitative Alternatives : Radiolabel with ³H or ¹⁴C for LC-MS quantification, avoiding signal quenching in dense cellular matrices .
Ethical & Reproducibility Considerations
Q. How can researchers ensure transparency and reproducibility in studies involving this compound?
- Methodological Answer :
- FAIR Data Principles : Deposit raw MS/NMR spectra in public repositories (e.g., Zenodo) with DOI links.
- Detailed Synthesis Protocols : Publish step-by-step procedures, including failure cases (e.g., aspartimide formation rates).
- Collaborative Validation : Share samples with independent labs for cross-testing under predefined conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
